molecular formula C11H9F3N2OS B2712290 2-Imino-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one CAS No. 301687-76-3

2-Imino-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one

Cat. No.: B2712290
CAS No.: 301687-76-3
M. Wt: 274.26
InChI Key: QBMUNWSYJPAZEW-UHFFFAOYSA-N
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Description

2-Imino-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an aminothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one typically involves the reaction of 3-(trifluoromethyl)benzyl bromide with 2-aminothiazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitrating agents (HNO₃) or halogenating agents (Br₂) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Imino-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates, making this compound a valuable scaffold for drug design.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group can improve the efficacy and selectivity of pharmaceutical agents, making them more effective in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of 2-Imino-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The aminothiazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)benzyl alcohol
  • 3,5-bis(trifluoromethyl)benzyl chloride
  • 3-fluoro-5-(trifluoromethyl)benzoyl chloride

Uniqueness

Compared to similar compounds, 2-Imino-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one stands out due to the presence of both the trifluoromethyl group and the aminothiazole ring. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2OS/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(17)16-10(15)18-8/h1-4,8H,5H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMUNWSYJPAZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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